molecular formula C14H19BN2O3 B13534424 4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B13534424
M. Wt: 274.13 g/mol
InChI Key: VLGKQHUYWXLZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 4-methoxy-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion. The reaction can be summarized as follows:

4-methoxy-1H-indazole+bis(pinacolato)diboronPd catalystThis compound\text{4-methoxy-1H-indazole} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{this compound} 4-methoxy-1H-indazole+bis(pinacolato)diboronPd catalyst​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The indazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 4-methoxy-6-boronic acid-1H-indazole.

    Reduction: Reduced derivatives of the indazole ring.

    Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both the indazole ring and the boronic ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11-10(8-16-17-11)12(7-9)18-5/h6-8H,1-5H3,(H,16,17)

InChI Key

VLGKQHUYWXLZGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.